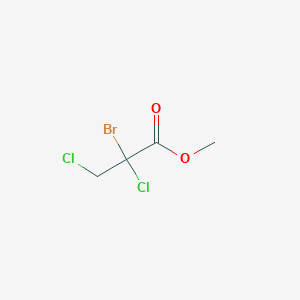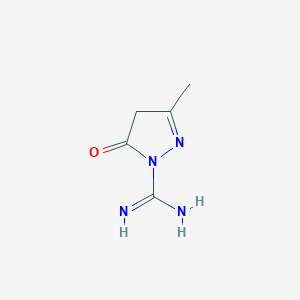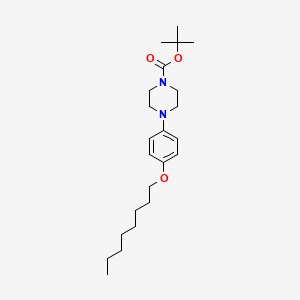
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine is an organic compound that features a piperazine ring substituted with an n-octyloxyphenyl group and a tert-butoxycarbonyl group
Vorbereitungsmethoden
The synthesis of 1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine typically involves the reaction of 1-(4-n-octyloxyphenyl)piperazine with tert-butoxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the tert-butoxycarbonyl group or other substituents on the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other medical conditions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(4-n-Octyloxyphenyl)-4-tert-butoxycarbonylpiperazine can be compared with other similar compounds, such as:
1-(4-n-Octyloxyphenyl)piperazine: Lacks the tert-butoxycarbonyl group, which may result in different chemical reactivity and biological activity.
1-(4-n-Butoxyphenyl)-4-tert-butoxycarbonylpiperazine: Similar structure but with a shorter alkyl chain, which can affect its solubility and interaction with biological targets.
1-(4-n-Octyloxyphenyl)-4-acetylpiperazine: Contains an acetyl group instead of a tert-butoxycarbonyl group, leading to different chemical and biological properties.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s overall behavior and applications.
Eigenschaften
CAS-Nummer |
179162-41-5 |
|---|---|
Molekularformel |
C23H38N2O3 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
tert-butyl 4-(4-octoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C23H38N2O3/c1-5-6-7-8-9-10-19-27-21-13-11-20(12-14-21)24-15-17-25(18-16-24)22(26)28-23(2,3)4/h11-14H,5-10,15-19H2,1-4H3 |
InChI-Schlüssel |
JSBPGDXOXSDAFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


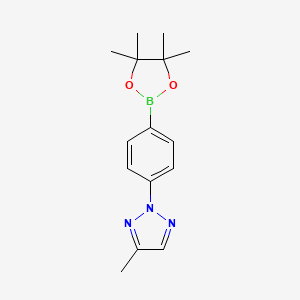
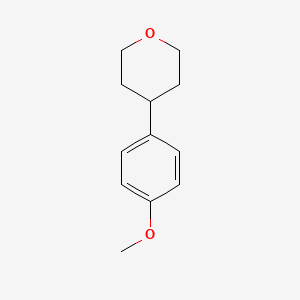
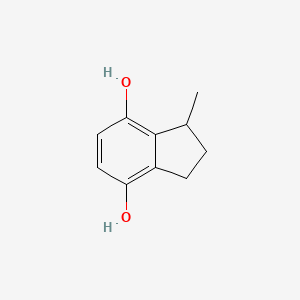
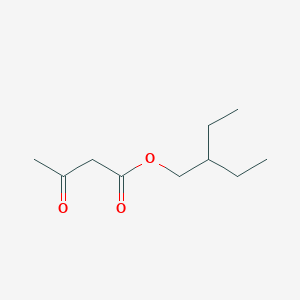
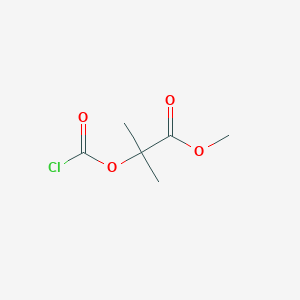

![3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid](/img/structure/B13992620.png)
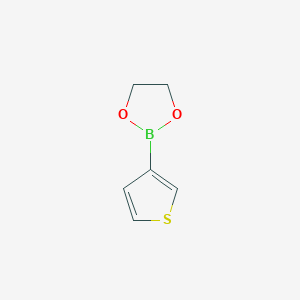

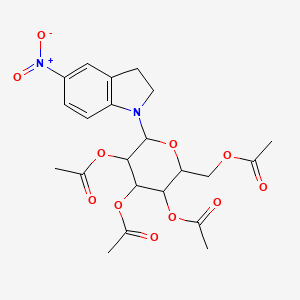
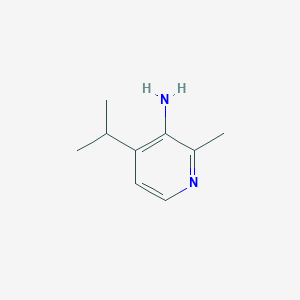
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)
